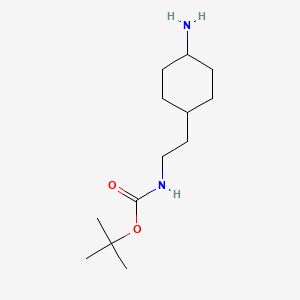

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate

Beschreibung

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as a protecting group for amines, making it valuable in peptide synthesis and other chemical processes.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-aminocyclohexyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSXCYGFEOXOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(4-aminocyclohexyl)ethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product after purification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (4-aminocyclohexyl)carbamate

- tert-Butyl (4-aminocyclohexyl)methylcarbamate

- tert-Butyl (4-aminocyclohexyl)propylcarbamate

Uniqueness

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other carbamate derivatives may not be as effective.

Biologische Aktivität

tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a complex organic compound characterized by its unique structure and potential biological activities. Its molecular formula contributes to a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a tert-butyl group, which enhances its lipophilicity, and an aminocyclohexyl moiety that provides flexibility compared to more rigid structures. This structural arrangement allows for significant versatility in biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.33 g/mol |

| Functional Groups | Carbamate, Amino |

| Lipophilicity | High due to the tert-butyl group |

Biological Activity

The biological activity of tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially influencing signaling pathways associated with disease processes.

In Vitro Studies

Research has shown that tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate exhibits promising activity against several biological targets:

- Cyclin-dependent Kinases (CDKs) : A study highlighted its potential as a CDK inhibitor, which is vital in regulating the cell cycle. This suggests possible applications in cancer therapy .

- Antiparasitic Activity : In vitro tests revealed significant efficacy against Trypanosoma brucei, indicating its potential for treating diseases like African sleeping sickness .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Bioavailability : Initial studies indicate a bioavailability of approximately 74% in animal models, suggesting effective systemic absorption following administration .

- Half-Life : The compound has a half-life of about 1 hour in mouse models, which may influence dosing regimens for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| tert-Butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group enhances hydrogen bonding | Moderate enzyme inhibition |

| Benzyl (trans-4-aminocyclohexyl)carbamate | Benzene ring introduces different electronic properties | Variable receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.